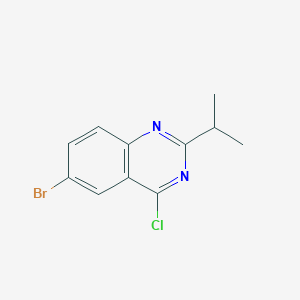
4-Chloro-2-cyanobenzoic acid
Übersicht
Beschreibung
4-Chloro-2-cyanobenzoic acid is a chemical compound with the molecular formula C8H4ClNO2 . It has an average mass of 181.576 Da and a monoisotopic mass of 180.993057 Da .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-cyanobenzoic acid consists of a benzene ring with a chlorine atom and a cyano group attached to it . The presence of these substituents can significantly affect the properties of the compound .Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-cyanobenzoic acid are not available, the compound’s structure suggests that it could participate in reactions typical of halogenated benzoic acids and nitriles .Physical And Chemical Properties Analysis
4-Chloro-2-cyanobenzoic acid has a molecular formula of C8H4ClNO2, an average mass of 181.576 Da, and a monoisotopic mass of 180.993057 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structure
4-Chloro-2-cyanobenzoic acid is involved in the synthesis of various heterocyclic compounds. It acts as a building block in heterocyclic oriented synthesis (HOS), leading to the creation of nitrogenous cycles such as benzimidazoles, benzotriazoles, quinoxalinones, and others, which are significant in drug discovery (Křupková et al., 2013).
Photodecomposition Studies
Studies on the photodecomposition of chlorobenzoic acids, including the 4-chloro variant, have shown that ultraviolet irradiation can lead to the replacement of chlorine with hydroxyl and hydrogen, forming hydroxybenzoic acids and benzoic acid itself. This has implications for environmental chemistry and pollutant degradation (Crosby & Leitis, 1969).
Crystallography and Coordination Polymers
Research into the crystalline structures of chloro-cyanobenzoic acids has led to the discovery of their ability to form coordination polymers with significant properties. For instance, a study on the hydrothermal reaction of 4-cyanobenzoic acid with calcium compounds yielded a one-dimensional polymer with strong blue fluorescent emission, important for materials science and photonics (Yuan et al., 2001).
Application in Mass Spectrometry
4-Chloro-α-cyanocinnamic acid, closely related to 4-chloro-2-cyanobenzoic acid, has been identified as an efficient matrix for detecting cyanocobalamin in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This application is crucial in the qualitative analysis of vitamins and nutrients in food samples (Calvano et al., 2016).
Solubility Studies and Molecular Modeling
Solubility studies of chlorobenzoic acids, including 4-chloro variants, have been conducted to understand their behavior in different solvents. These studies are vital for understanding the chemical properties and applications of these compounds in various industries (Stovall et al., 2005).
Safety and Hazards
4-Chloro-2-cyanobenzoic acid may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
4-chloro-2-cyanobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO2/c9-6-1-2-7(8(11)12)5(3-6)4-10/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPAAQLAUOXMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C#N)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-cyanobenzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-Boc-4-[(2-fluoro-benzylamino)-methyl]-piperidine](/img/structure/B3295323.png)








